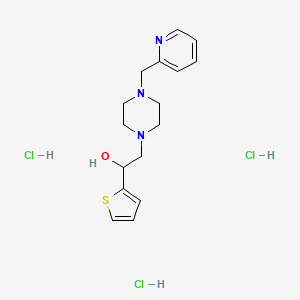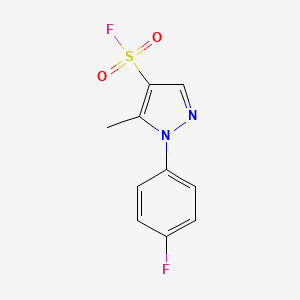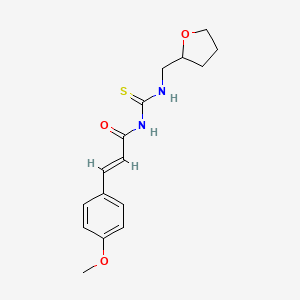
2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride is a useful research compound. Its molecular formula is C16H24Cl3N3OS and its molecular weight is 412.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Microbial Studies
The compound has been involved in the synthesis of new pyridine derivatives with potential antibacterial and antifungal activities. For instance, a series of compounds were synthesized using 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, leading to products screened for their microbial activities. This research demonstrates the compound's utility in developing new antimicrobial agents (Patel & Agravat, 2007).
Antibacterial and Anticancer Evaluation
Another study focused on synthesizing new 2-chloro-3-hetarylquinolines, evaluating their antibacterial and anticancer potential. This work highlights the compound's role in generating new chemical entities with significant biological activities, offering insights into its potential for developing therapeutic agents (Bondock & Gieman, 2015).
Optoelectrochemical Properties of Copolymers
Research has also explored the synthesis of star-shaped pyrrole and thiophene functionalized monomers, including compounds related to the chemical . These monomers were used to create copolymers with distinctive optoelectrochemical properties, suggesting applications in materials science, particularly in developing new electronic and photonic materials (Ak & Toppare, 2009).
Complexation and Docking Studies
The compound has also been a subject of complexation studies with metals such as CuII and CdII, alongside docking studies to explore its interaction with biomolecules. This research indicates its potential in the field of coordination chemistry and its relevance to biological systems, possibly aiding in the design of new metal-based drugs or diagnostic agents (Mardani et al., 2019).
Luminescence of Zn Complexes
Additionally, the synthesis of new Zn complexes based on related structures has been reported, with an emphasis on their luminescent properties. This suggests the compound's utility in developing luminescent materials, which could have applications ranging from sensors to display technologies (Gusev et al., 2011).
Anticancer Activity
Another noteworthy application is in the synthesis of derivatives for evaluating anticancer activity. The compound forms the basis for creating piperazine-2,6-dione derivatives, which have shown promising anticancer properties against various cancer cell lines, highlighting its potential as a precursor in anticancer drug development (Kumar et al., 2013).
特性
IUPAC Name |
2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1-thiophen-2-ylethanol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.3ClH/c20-15(16-5-3-11-21-16)13-19-9-7-18(8-10-19)12-14-4-1-2-6-17-14;;;/h1-6,11,15,20H,7-10,12-13H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWSTWFGGNBCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)CC(C3=CC=CS3)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2921796.png)


![N-(2,5-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921806.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2921807.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B2921808.png)
![N-({2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl}methyl)prop-2-enamide](/img/structure/B2921809.png)
![4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2921810.png)

![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2921812.png)
![2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2921813.png)
![Ethyl 4-[(3-ethyl-4-methoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2921814.png)

